(4-哌嗪-1-基苯基)乙腈

描述

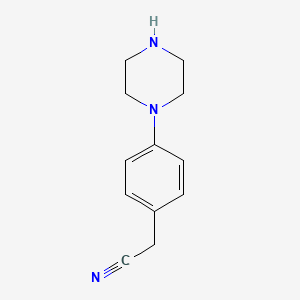

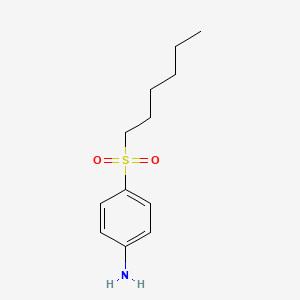

“(4-Piperazin-1-ylphenyl)acetonitrile”, also known as PAPAN, is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines. It is commonly used in life science research .

Chemical Reactions Analysis

While specific chemical reactions involving “(4-Piperazin-1-ylphenyl)acetonitrile” are not detailed in the available sources, acetonitrile, a related compound, is known to be an important intermediate in organic synthesis . It can be used as a building block in various conversion reactions .科学研究应用

哌嗪衍生物在药物设计中的应用

哌嗪衍生物因其在药物的合理设计中的重要性而受到认可。这种部分存在于多种具有各种治疗用途的药物中,包括抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药和抗炎药。哌嗪环的通用性允许取代模式的轻微修改,从而导致所得分子的药用潜力发生显着差异。这种灵活性使哌嗪成为药物发现中的关键组成部分,帮助研究人员为多种疾病设计分子 (Rathi 等人,2016)。

哌嗪在抗抑郁药中的作用

哌嗪亚结构的存在是许多已上市抗抑郁药的共同特征。这种结构成分不仅有益于中枢神经系统药代动力学,而且在这些药物的结合构象中也起着重要作用,有助于其治疗效果。对哌嗪类抗抑郁药发展情况的综述,包括构效关系 (SAR) 研究,突出了哌嗪在增强抗抑郁药化合物疗效和效力中的关键作用 (Kumar 等人,2021)。

广泛的药理活性

哌嗪及其衍生物表现出广泛的生物和药理活性。这些化合物因其抗微生物、抗结核、抗惊厥、抗抑郁、抗疟疾和抗炎活性而受到研究。含哌嗪化合物的多功能性和有效性突出了它们在药物化学中的重要性,为开发新的治疗剂提供了潜在途径 (Verma 和 Kumar,2017)。

作用机制

Target of Action

The primary targets of (4-Piperazin-1-ylphenyl)acetonitrile are 5-HT 1A receptors and D3 dopamine receptors . These receptors play crucial roles in the central nervous system. The 5-HT 1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it’s involved in several biological and neurological processes. The D3 dopamine receptor is a protein that in humans is encoded by the DRD3 gene, and it’s involved in mood, reward, and addiction processes .

Mode of Action

(4-Piperazin-1-ylphenyl)acetonitrile interacts with its targets by binding to the 5-HT 1A and D3 dopamine receptors . This binding can modulate the activity of these receptors, leading to changes in the transmission of serotonin and dopamine signals within the brain.

Biochemical Pathways

The compound’s interaction with 5-HT 1A and D3 dopamine receptors affects the serotonin and dopamine signaling pathways . These pathways are involved in numerous physiological processes, including mood regulation, reward response, and cognitive functions. Alterations in these pathways can lead to various neurological and psychiatric conditions.

Pharmacokinetics

The molecular weight of the compound is 20127 , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of (4-Piperazin-1-ylphenyl)acetonitrile’s action are related to its modulation of 5-HT 1A and D3 dopamine receptors . By interacting with these receptors, the compound can influence serotonin and dopamine signaling, potentially affecting mood, reward response, and other neurological functions.

属性

IUPAC Name |

2-(4-piperazin-1-ylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-6-5-11-1-3-12(4-2-11)15-9-7-14-8-10-15/h1-4,14H,5,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJSBJRCFXQOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Piperazin-1-ylphenyl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol](/img/structure/B3161050.png)

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)

![Pentanoic acid, 4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161148.png)